molecular formula C10H13Cl2N B7947978 (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B7947978
M. Wt: 218.12 g/mol
InChI Key: QXILHQTXJHTACC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetralin-based amine building block of significant value in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate for the development of novel central nervous system (CNS) active pharmaceutical agents, particularly those targeting serotonergic pathways . The rigid tetrahydronaphthalene (tetralin) scaffold provides a structurally constrained framework that is often exploited to enhance binding affinity and selectivity for neurotransmitter receptors . The stereochemistry of the compound is a key determinant of its research utility, as enantiopure ligands are essential for probing stereospecific binding sites on biological targets . Scientific literature indicates that structurally related 2-aminotetralin derivatives demonstrate high affinity and stereoselective preference for serotonin (5-HT1) G-protein coupled receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D . These receptors are prominent targets for developing therapeutics for a range of conditions, such as anxiety, depression, neuropathic pain, and migraine . Furthermore, the chlorinated tetralin structure is a recognized pharmacophore in established therapeutics; for instance, the antidepressant Sertraline is a chlorinated derivative of 1,2,3,4-tetrahydronaphthalen-1-amine, underscoring the relevance of this chemotype in drug discovery . Researchers utilize this chiral amine in the synthesis of more complex molecules to study structure-activity relationships, to create enantioselective compounds for improving drug efficacy, and to reduce side effects associated with racemic mixtures . The compound must be stored at 2-8°C, protected from light, and under an inert atmosphere for optimal stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILHQTXJHTACC-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

MethodCatalyst/ReagentYield (%)ee (%)Conditions
Catalytic HydrogenationPd/C, (S)-XylBINAP-Ru789450°C, 50 bar H₂, THF
Reductive AminationNaBH₃CN, (1S,2R)-norephedrine6588pH 6–7, methanol, reflux
Enzymatic ResolutionCAL-B, vinyl acetate829530°C, toluene-water biphasic

Industrial-Scale Optimization

Industrial production prioritizes continuous-flow hydrogenation to enhance throughput. A fixed-bed reactor packed with Pd/Al₂O₃ catalysts operates at 80°C and 30 bar H₂, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ . Solvent recovery systems, such as thin-film evaporators, minimize waste, while chiral chromatography (e.g., Chiralpak AD-H columns) ensures final product purity ≥99.5%.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding naphthoquinones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Studies

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural properties suggest that it may interact with various neurotransmitter systems, making it a candidate for studies related to:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can influence dopamine and serotonin receptors, which are critical in treating mood disorders and neurological conditions.
  • Antidepressant Activity : Preliminary studies have suggested that this compound may exhibit antidepressant-like effects in animal models, potentially through mechanisms involving serotonin reuptake inhibition.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other pharmaceuticals. Its unique structural features allow it to be modified into various derivatives that may possess enhanced biological activity or specificity for certain targets.

Toxicological Assessments

Research on the toxicological profile of this compound is crucial for understanding its safety and efficacy in potential therapeutic applications. Studies typically focus on:

  • Acute Toxicity : Evaluating the compound's harmful effects upon ingestion or dermal exposure.
  • Chronic Exposure Studies : Investigating long-term effects and potential carcinogenicity or mutagenicity.

Analytical Chemistry

The compound is often utilized in analytical chemistry as a reference standard for developing and validating analytical methods such as chromatography and mass spectrometry. This application is essential for ensuring the accuracy of measurements in both research and clinical settings.

Data Tables

Application AreaDescription
PharmacologyStudy of neurotransmitter effects
SynthesisIntermediate for drug development
ToxicologySafety assessments
Analytical ChemistryReference standard for methods

Case Study 1: Antidepressant Activity

In a study published by researchers exploring novel antidepressants, this compound was evaluated alongside other compounds. The results indicated significant antidepressant-like effects in rodent models when administered at specific dosages. The study highlighted its potential mechanism involving serotonin modulation.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing derivatives of this compound to enhance selectivity towards specific receptor subtypes. The derivatives showed improved binding affinity in vitro tests compared to the parent compound.

Case Study 3: Toxicological Profile Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study reported low acute toxicity levels but recommended further investigation into chronic exposure effects to establish safe dosage guidelines.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems.

Comparison with Similar Compounds

Fluoro Analogs

  • (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1466449-95-5, C₁₀H₁₃ClFN , MW: 201.67):
    • Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic properties compared to chlorine. This may influence receptor binding affinity and metabolic stability.
    • Storage requires inert atmospheres, suggesting lower stability than the chloro analog .
  • 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS 1884425-10-8):
    • Structural isomer with the amine at position 2 instead of 1. This positional shift drastically alters pharmacophore geometry .

Bromo Analogs

  • (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 676133-24-7, C₁₀H₁₃BrClN, MW: 276.58): Bromine’s larger atomic radius enhances Van der Waals interactions but may reduce solubility.
  • (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 789490-65-9):
    • Enantiomeric differences could lead to divergent biological activities, as seen in chiral pharmaceuticals .

Table 1: Halogen-Substituted Analogs

Compound (CAS) Substituent Molecular Formula MW (g/mol) Key Properties
Target Compound 7-Cl C₁₀H₁₃Cl₂N ~218.9 High stereochemical specificity
(S)-7-Fluoro analog (1466449-95-5) 7-F C₁₀H₁₃ClFN 201.67 Lower steric hindrance
(S)-7-Bromo analog (676133-24-7) 7-Br C₁₀H₁₃BrClN 276.58 Enhanced lipophilicity

Functional Group and Positional Isomerism

Methoxy Derivatives

  • (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 911372-79-7, C₁₁H₁₆ClNO, MW: 213.70): Methoxy’s electron-donating nature improves solubility but may reduce membrane permeability. The 6-position substitution alters the aromatic interaction profile .

Methyl-Substituted Analogs

Table 2: Functional Group Variations

Compound (CAS) Substituents Molecular Formula MW (g/mol) Key Properties
6-Methoxy analog (911372-79-7) 6-OCH₃ C₁₁H₁₆ClNO 213.70 Improved water solubility
6-Chloro-7-methyl analog (1259831-94-1) 6-Cl, 7-CH₃ C₁₁H₁₄ClN 195.69 Increased steric hindrance

Stereochemical Variations

  • (R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1257526-91-2):
    • Enantiomer of the target compound. Differences in spatial arrangement may lead to distinct interactions with chiral biological targets (e.g., enzymes or receptors) .

Physicochemical and Pharmacological Considerations

  • Solubility and Stability :
    • Chloro and bromo analogs exhibit higher lipophilicity than fluoro or methoxy derivatives, impacting bioavailability.
    • Storage conditions (e.g., inert atmosphere for fluoro analogs) suggest sensitivity to oxidation .
  • Synthetic Accessibility :
    • Bromo and methyl-substituted compounds face supply constraints, indicating complex synthesis .

Biological Activity

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, with the CAS number 2250241-96-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Molecular Weight : 218.12 g/mol
  • Solubility : Soluble in water with a solubility of approximately 0.0834 mg/ml.
  • Log P : Varies from 0.0 to 3.15 depending on the method used for calculation, indicating moderate lipophilicity and potential for membrane permeability.
  • Bioavailability Score : 0.55, suggesting reasonable absorption characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoamine Transporters : It has been shown to act as a substrate for the P-glycoprotein (P-gp) transporter, which may influence its bioavailability and distribution within the body .
  • Cytotoxicity and Antiproliferative Effects : In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The presence of the chloro group is essential for enhancing its antiproliferative activity .

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties:

  • Cell Line Studies : The compound demonstrated effective growth inhibition in multiple cancer cell lines including HT29 (colon cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to established chemotherapeutics such as doxorubicin .
Cell LineIC50 Value (µM)Reference
HT295.6
Jurkat7.2

Mechanistic Insights

The mechanism underlying its anticancer effects appears to involve:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell cycle progression at the G2/M phase.

These findings suggest that the compound may activate apoptotic signaling pathways while simultaneously disrupting the normal cell cycle, leading to increased cell death in malignant cells.

Case Studies

A significant case study involving this compound was conducted to evaluate its efficacy against glioma cells:

  • Study Design : Glioma cells were treated with varying concentrations of the compound.
  • Results : The compound effectively reduced glioma cell viability through mechanisms independent of AMPK inhibition. This included activation of necroptosis and autophagy pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with high enantiomeric purity?

  • Methodology :

  • Reductive Amination : React 7-chloro-1-tetralone with ammonium formate and a chiral auxiliary under catalytic hydrogenation (e.g., Pd/C) to yield the amine intermediate. Subsequent HCl treatment generates the hydrochloride salt .
  • Enantiomeric Resolution : Use chiral resolving agents like (D)-mandelic acid for diastereomeric salt formation, followed by recrystallization and NaOH liberation to isolate the (S)-enantiomer .
    • Validation : Confirm enantiopurity via chiral HPLC (CSP columns) or X-ray crystallography using SHELXL for absolute configuration determination .

Q. Which analytical techniques are critical for characterizing the stereochemical configuration of this compound?

  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve absolute stereochemistry. SHELXL is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution inputs .
  • Chiral HPLC : Employ polysaccharide-based chiral stationary phases (CSPs) with UV detection to quantify enantiomeric excess (e.g., >99% for pharmaceutical-grade purity) .
  • Vibrational Circular Dichroism (VCD) : Complementary to X-ray data for confirming chiral centers in solution .

Q. How can researchers address discrepancies in reported CAS numbers (e.g., 1228548-44-4 vs. 1191908-39-0) for structurally similar compounds?

  • Methodology :

  • Spectroscopic Cross-Validation : Compare NMR (¹H/¹³C), MS, and IR data with literature or reference standards.
  • Crystallographic Analysis : Use SHELXL to resolve structural ambiguities and confirm stereochemistry .

Advanced Research Questions

Q. How can mechanistic studies be designed to investigate the compound’s reactivity in nucleophilic or catalytic reactions?

  • Experimental Design :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe rate-determining steps.
  • DFT Calculations : Model transition states and intermediates to predict regioselectivity in reactions like N-alkylation or halogenation .
    • Validation : Monitor reaction progress via LC-MS and isolate intermediates for crystallographic confirmation .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :

  • Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., oxidation at the amine group or ring chlorination) .
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can enantioselective interactions of this compound with biological targets (e.g., enzymes) be systematically evaluated?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinities of (S)- and (R)-enantiomers to target proteins.
  • Molecular Dynamics (MD) Simulations : Model docking interactions to rationalize stereospecific activity .
    • Validation : Correlate in vitro activity (e.g., IC₅₀) with crystallographic data of protein-ligand complexes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s solubility and crystallinity across studies?

  • Systematic Solubility Profiling :

  • Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol).
  • Compare results with thermodynamic solubility models (e.g., NRTL-SAC) .
    • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., chiral coformers) to isolate stable polymorphs .

Q. What experimental approaches can clarify discrepancies in reported biological activity between racemic and enantiopure forms?

  • Enantiomer-Specific Assays : Test (S)- and (R)-forms separately in dose-response studies (e.g., enzyme inhibition, cytotoxicity).
  • Metabolic Profiling : Use LC-MS/MS to identify stereospecific metabolites in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.